Epoprostenol vs. Iloprost: 37.5x Higher Bloodstream Infection (BSI) Rate with Iloprost Administration
In a multicentre, retrospective study directly comparing intravenous iloprost and epoprostenol in patients with pulmonary hypertension (PH), the bloodstream infection (BSI) rate was 3.38 per 1000 treatment days for iloprost versus 0.09 per 1000 treatment days for epoprostenol. This translates to a 37.5-fold higher absolute BSI rate with iloprost [1]. Furthermore, patients receiving iloprost were at a significantly higher risk of developing BSI (HR: 12.5; 95% CI: 1.569–99.092) and had a higher BSI-related mortality rate (p = 0.04) [1].
| Evidence Dimension | Bloodstream Infection (BSI) Incidence Rate |
|---|---|
| Target Compound Data | 0.09 BSI events / 1000 treatment days |
| Comparator Or Baseline | Iloprost: 3.38 BSI events / 1000 treatment days |
| Quantified Difference | Iloprost rate is 37.5x higher; HR = 12.5 (95% CI: 1.569–99.092) |
| Conditions | Retrospective cohort study of 36 patients (13 iloprost, 23 epoprostenol) with PH functional class III/IV receiving intravenous therapy via Hickman catheter between 2004-2019. |
Why This Matters
For long-term intravenous PAH therapy, the >10-fold lower BSI risk with epoprostenol versus iloprost is a critical safety differentiator, impacting patient morbidity, hospitalization rates, and mortality.
- [1] Kramm, T., et al. (2023). Incidence of Bloodstream Infection in Patients with Pulmonary Hypertension under Intravenous Epoprostenol or Iloprost—A Multicentre, Retrospective Study. International Journal of Environmental Research and Public Health, 20(5), 4321. View Source
